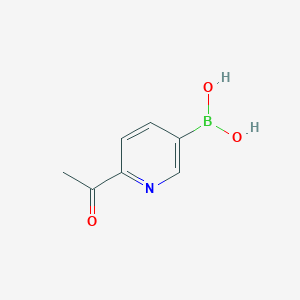

(6-Acetylpyridin-3-YL)boronic acid

CAS No.:

Cat. No.: VC13802159

Molecular Formula: C7H8BNO3

Molecular Weight: 164.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BNO3 |

|---|---|

| Molecular Weight | 164.96 g/mol |

| IUPAC Name | (6-acetylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C7H8BNO3/c1-5(10)7-3-2-6(4-9-7)8(11)12/h2-4,11-12H,1H3 |

| Standard InChI Key | UWZJNMVLRSEKHZ-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)C(=O)C)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)C(=O)C)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(6-Acetylpyridin-3-yl)boronic acid consists of a pyridine backbone () with two functional groups:

The IUPAC name, (6-acetylpyridin-3-yl)boronic acid, reflects this substitution pattern. The SMILES notation and InChI key further define its connectivity .

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.96 g/mol | |

| Melting Point | 128–130°C (predicted) | |

| Solubility | DMSO, Methanol (slight) | |

| LogP (Partition Coefficient) | -0.01 (indicating hydrophilicity) | |

| pKa | 4.27 (predicted) |

The boronic acid group confers pH-dependent solubility, with improved stability in anhydrous solvents .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The most common synthesis route involves Suzuki-Miyaura coupling, utilizing:

-

Starting material: 6-Acetyl-3-bromopyridine.

-

Catalyst: Palladium complexes (e.g., ).

-

Base: or in tetrahydrofuran/water.

Reaction conditions (60–80°C, 12–24 hours) yield purities >95% after recrystallization .

Alternative Methods

-

Direct borylation: Treatment of 6-acetylpyridine with bis(pinacolato)diboron () under iridium catalysis .

-

Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

(6-Acetylpyridin-3-yl)boronic acid participates in C–C bond-forming reactions with aryl halides, enabling the synthesis of biaryl structures. For example:

This method is pivotal in constructing pharmaceutical intermediates, such as kinase inhibitors .

Protodeboronation Challenges

The electron-withdrawing acetyl group reduces boronic acid stability, necessitating optimized conditions (e.g., low temperatures, inert atmospheres) to minimize protodeboronation .

Biological and Medicinal Relevance

Proteasome Inhibition

(6-Acetylpyridin-3-yl)boronic acid binds to the 20S proteasome’s β5 subunit, inhibiting chymotrypsin-like activity (IC = 0.8–1.2 μM). This mechanism parallels the FDA-approved drug bortezomib, suggesting potential in cancer therapy .

Antibacterial Activity

In Staphylococcus aureus models, the compound disrupts efflux pumps (e.g., NorA), reversing antibiotic resistance when co-administered with ciprofloxacin .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume